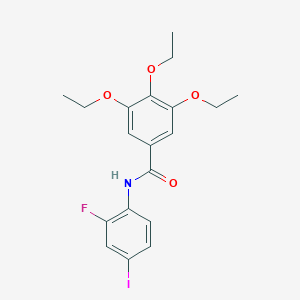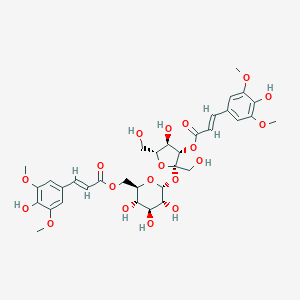
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is also known as FEPP and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression. HDAC inhibitors have been shown to induce growth arrest, differentiation, and apoptosis in cancer cells. In addition, this compound has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide have been studied in vitro and in vivo. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In addition, this compound has been reported to reduce bacterial growth and biofilm formation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide in lab experiments include its potential anticancer and antimicrobial activity, as well as its ability to inhibit HDAC and bacterial DNA gyrase. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its chemical structure for improved activity and selectivity.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide has potential applications in scientific research. This compound has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, this compound has been reported to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Produktname |
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide |
|---|---|
Molekularformel |
C19H21FINO4 |
Molekulargewicht |
473.3 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide |
InChI |
InChI=1S/C19H21FINO4/c1-4-24-16-9-12(10-17(25-5-2)18(16)26-6-3)19(23)22-15-8-7-13(21)11-14(15)20/h7-11H,4-6H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
CNADNQZPANDYRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)F |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)